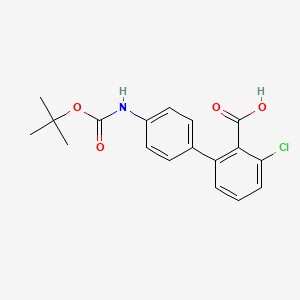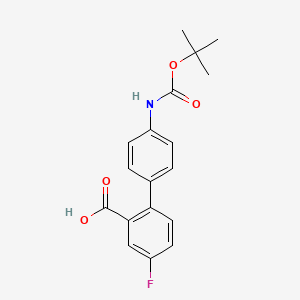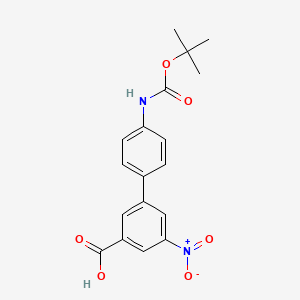![molecular formula C17H18N2O4S B6412748 3-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261972-01-3](/img/structure/B6412748.png)
3-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, or 3-ASPBA, is a small molecule that is used in a variety of scientific and medical applications. It has a wide range of potential uses in research and pharmaceuticals, and is currently being studied for its biochemical and physiological effects.
科学的研究の応用
3-ASPBA has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including aryl sulfonamides, benzimidazoles, and benzothiazoles. It has also been studied for its potential use in the synthesis of chiral compounds, which are used in the production of pharmaceuticals. Additionally, 3-ASPBA has been studied for its potential use as a fluorescent probe for the detection of proteins and other biomolecules.
作用機序
3-ASPBA is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition by 3-ASPBA leads to an increase in the levels of acetylcholine in the body. This increase in acetylcholine has a variety of effects on the body, including improved cognitive function, increased alertness, and improved memory.
Biochemical and Physiological Effects
3-ASPBA has been studied for its potential effects on biochemical and physiological processes. It has been found to have a variety of effects on the body, including increased alertness, improved cognitive function, and improved memory. Additionally, 3-ASPBA has been found to have anti-inflammatory and antioxidant effects, and to reduce the levels of triglycerides in the blood.
実験室実験の利点と制限
3-ASPBA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain, making it an attractive option for research. Additionally, 3-ASPBA is non-toxic and has a relatively low molecular weight, which makes it easier to work with in laboratory experiments. However, 3-ASPBA is not a very stable molecule, and can easily degrade in the presence of light or heat.
将来の方向性
3-ASPBA has a wide range of potential applications in scientific research and pharmaceuticals, and there are a variety of future directions that can be explored. These include further research into its potential use as a fluorescent probe for the detection of proteins and other biomolecules, as well as its potential use in the synthesis of chiral compounds. Additionally, further research into its biochemical and physiological effects, as well as its anti-inflammatory and antioxidant properties, could provide valuable insight into its potential therapeutic applications. Finally, further research into its stability could lead to improved methods for its storage and handling.
合成法
3-ASPBA is synthesized via a multi-step process. The first step involves the reaction of 3-amino-5-phenylbenzoic acid with pyrrolidine-2-thione to produce 3-amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid. This reaction is carried out in aqueous solution at a temperature of 80°C for two hours. The second step involves the purification of the product by recrystallization in a solvent such as methanol or ethanol.
特性
IUPAC Name |
3-amino-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c18-15-9-13(8-14(10-15)17(20)21)12-4-3-5-16(11-12)24(22,23)19-6-1-2-7-19/h3-5,8-11H,1-2,6-7,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBWIYKLDGYHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692311 |
Source


|
| Record name | 5-Amino-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261972-01-3 |
Source


|
| Record name | 5-Amino-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412703.png)

![6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412712.png)
![3-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412723.png)
![5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412728.png)
![4-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412731.png)
![5-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412744.png)
![6-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412762.png)
![5-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412767.png)
![3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412777.png)